![molecular formula C8H15NO2S B13163247 N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Sulfonation: The bicyclo[2.2.1]heptane is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide derivative is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-sulfonamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-Methylbicyclo[2.2.1]heptane-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different biological activities.
N-Methylbicyclo[2.2.1]heptane-2-thiol:
Uniqueness
N-Methylbicyclo[2.2.1]heptane-2-sulfonamide is unique due to the presence of both the sulfonamide and methyl groups, which confer specific chemical properties and potential applications. Its rigid bicyclic structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
N-methylbicyclo[2.2.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c1-9-12(10,11)8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3 |
Clave InChI |
NMDQBNKKHXIQEG-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


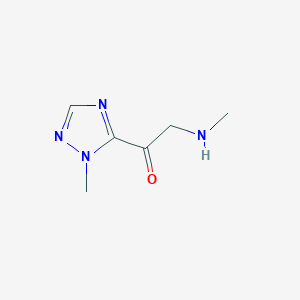

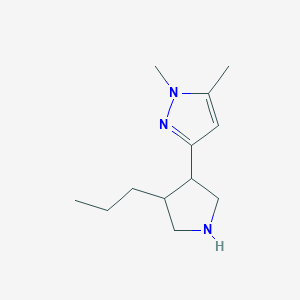
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
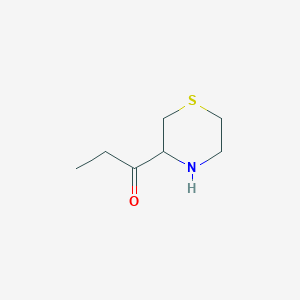
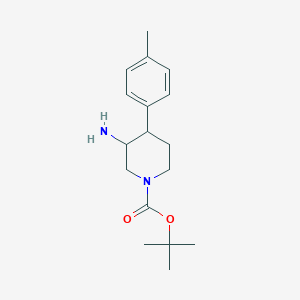

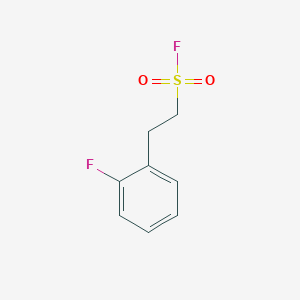

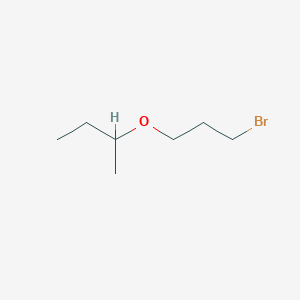


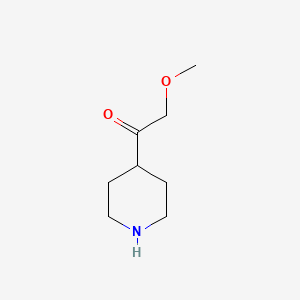
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
